molecular formula C26H27F3N4O7 B15144735 2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

Cat. No.: B15144735
M. Wt: 564.5 g/mol
InChI Key: BWIYRQZLIAFXGZ-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group, a pyrimidinyl group, and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds The process often begins with the synthesis of the trifluoromethoxy aniline derivative, followed by its coupling with a pyrimidinyl benzoyl chloride under basic conditions to form the key intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the ethoxy and benzoyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and pyrimidinyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethoxy linkages provide flexibility and enhance the compound’s ability to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the complex ethoxy and pyrimidinyl structures.

    Allylamine: Contains an amine group and an unsaturated carbon chain but differs significantly in structure and reactivity.

Uniqueness

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27F3N4O7

Molecular Weight

564.5 g/mol

IUPAC Name

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C26H27F3N4O7/c27-26(28,29)40-21-6-4-20(5-7-21)33-23-15-22(31-17-32-23)18-2-1-3-19(14-18)25(36)30-8-9-37-10-11-38-12-13-39-16-24(34)35/h1-7,14-15,17H,8-13,16H2,(H,30,36)(H,34,35)(H,31,32,33)

InChI Key

BWIYRQZLIAFXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCOCCOCCOCC(=O)O)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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